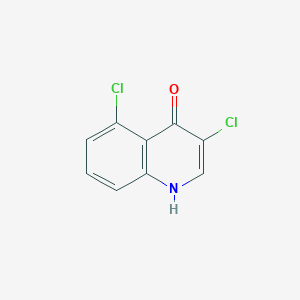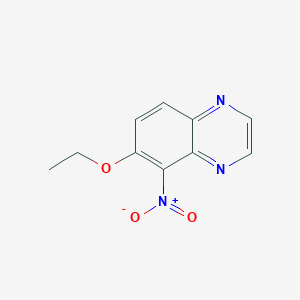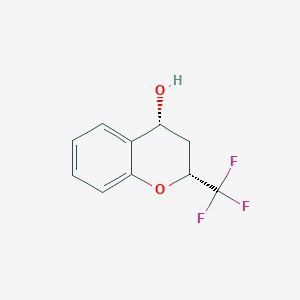
3,5-Dichloroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloroquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 4th position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloroquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials, with subsequent chlorination to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, and controlled temperature and pressure conditions are crucial for efficient production. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dichloroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3,5-Dichloroquinolin-4-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA, thereby preventing replication and transcription. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, lacking the chlorine and hydroxyl substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitutions.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases
Uniqueness
3,5-Dichloroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the hydroxyl group contributes to its potential as an antimicrobial and anticancer agent .
Propiedades
Fórmula molecular |
C9H5Cl2NO |
|---|---|
Peso molecular |
214.04 g/mol |
Nombre IUPAC |
3,5-dichloro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-5-2-1-3-7-8(5)9(13)6(11)4-12-7/h1-4H,(H,12,13) |
Clave InChI |
XOJXGDQMNWRRTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)
![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)

![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)


![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)


![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)



